N'-phenyl-N-[(N-phenyl-C-sulfanylcarbonimidoyl)amino]carbamimidothioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “N'-phenyl-N-[(N-phenyl-C-sulfanylcarbonimidoyl)amino]carbamimidothioic acid” is known as Epidermal Growth Factor Receptor (EGFR). It is a transmembrane glycoprotein and a member of the protein kinase superfamily that regulates cell growth and differentiation. EGFR binds to various ligands, including Epidermal Growth Factor, Transforming Growth Factor-alpha, Amphiregulin, Betacellulin, Heparin-binding Epidermal Growth Factor-like growth factor, GP30, and Vaccinia Virus Growth Factor .
Preparation Methods
The preparation of Epidermal Growth Factor Receptor involves the purification of the antibody by affinity chromatography and conjugation with specific reagents under optimal conditions. The antibody solution is stored undiluted between 2°C and 8°C and protected from prolonged exposure to light .
Chemical Reactions Analysis
Epidermal Growth Factor Receptor undergoes various chemical reactions, including dimerization and autophosphorylation upon ligand binding. This initiates several signaling pathways, such as the Mitogen-Activated Protein Kinase pathway, the Akt pathway, and the c-Jun N-terminal Kinase pathway . Common reagents involved in these reactions include ligands like Epidermal Growth Factor and Transforming Growth Factor-alpha.
Scientific Research Applications
Epidermal Growth Factor Receptor is extensively used in scientific research, particularly in the fields of oncology, cell biology, and pharmacology. It is frequently expressed by epithelial carcinomas and is a target for cancer therapies. Research applications include studying cell growth, differentiation, and the development of targeted cancer treatments .
Mechanism of Action
The mechanism of action of Epidermal Growth Factor Receptor involves ligand binding, which induces receptor dimerization and autophosphorylation. This activation triggers downstream signaling pathways, including the Mitogen-Activated Protein Kinase pathway, the Akt pathway, and the c-Jun N-terminal Kinase pathway. These pathways regulate various cellular processes, such as proliferation, differentiation, and survival .
Comparison with Similar Compounds
Epidermal Growth Factor Receptor can be compared with other receptor tyrosine kinases, such as Human Epidermal Growth Factor Receptor 2 (HER2) and Vascular Endothelial Growth Factor Receptor (VEGFR). While all these receptors play crucial roles in cell signaling and cancer progression, Epidermal Growth Factor Receptor is unique in its specific ligand-binding properties and the range of signaling pathways it activates .
Similar Compounds:- Human Epidermal Growth Factor Receptor 2 (HER2)
- Vascular Endothelial Growth Factor Receptor (VEGFR)
- Platelet-Derived Growth Factor Receptor (PDGFR)
Properties
IUPAC Name |
N'-phenyl-N-[(N-phenyl-C-sulfanylcarbonimidoyl)amino]carbamimidothioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4S2/c19-13(15-11-7-3-1-4-8-11)17-18-14(20)16-12-9-5-2-6-10-12/h1-10H,(H2,15,17,19)(H2,16,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXQOROGFLZHGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C(NNC(=NC2=CC=CC=C2)S)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N=C(NNC(=NC2=CC=CC=C2)S)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.